molecular formula C65H81FN6O15 B606515 Unii-W2P7EF7O6O CAS No. 922717-97-3

Unii-W2P7EF7O6O

Cat. No. B606515
M. Wt: 1205.3884
InChI Key: OPZFMLLAJBIKAN-KYGXCNJYSA-N
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Description

Rifaquizinone (UNII: W2P7EF7O6O) is a compound with the formula C65H81FN6O15 . It is also known by other names such as CBR-2092 and TNP-2092 . It is currently under investigation for potential medical applications .


Molecular Structure Analysis

The InChIKey for Rifaquizinone is OPZFMLLAJBIKAN-KYGXCNJYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.

Scientific Research Applications

Nanoparticle Syntheses in Chemical Research

The development of novel materials, such as inorganic nanoparticles, is a crucial aspect of chemical research. These advancements are driven by the need for new materials in various industries, including electronics, where discoveries in semiconducting materials have led to significant technological evolutions. This demonstrates the essential role of scientific discovery in technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments in Environmental Research

The development and use of large scientific applications, such as environmental models, often require collaboration among geographically dispersed scientists. Tools and software that create collaborative working environments are crucial for facilitating remote development and data sharing. This highlights the importance of such environments in enabling effective scientific research in diverse fields (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Antenna Design for Wireless Communication Research

The design of antennas for wireless communication, such as WLAN/UNII applications, is a significant area of research in telecommunications. The development of high gain, microstrip antennas for existing WLAN and new UNII standards is an example of how research contributes to advancements in communication technology (Singla, Khanna, & Parkash, 2019).

Educational Programs for Translating Research into Innovations

Educational programs aimed at translating scientific research into practical innovations and ventures play a vital role in advancing society. These programs provide the necessary training, education, and financial support to help researchers transform their scientific discoveries into socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Satellite Program in Aerospace Research

The University Nanosat Program (UNP) exemplifies the integration of scientific research with technological development in aerospace. This program involves the collaboration of government and academia to develop student-built nanosatellites, contributing to the training of future aerospace professionals and the advancement of aerospace technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Transforming Scientific Achievements into Industrialization

Universities play a critical role in transforming scientific and technical achievements into industrial applications. By leveraging their talent and resources, universities can effectively contribute to national economic construction and the development of scientific and technological industries (Xian-guo, 2004).

Enabling Technologies in Data-Intensive Scientific Research

Technologies such as workflow, service, and portal are essential in supporting data-intensive scientific research. They address requirements like interoperability, integration, automation, reproducibility, and efficient data handling, highlighting the need for hybrid technologies in scientific processes (Yao, Rabhi, & Peat, 2014).

Future Directions

Rifaquizinone is currently under investigation for potential medical applications . The outcomes of these investigations will determine the future directions for this compound.

properties

IUPAC Name

8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12S,13S,14S,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H81FN6O15/c1-31-13-12-14-32(2)61(80)68-50-44(56(77)47-48(57(50)78)55(76)37(7)59-49(47)60(79)64(9,87-59)85-26-20-46(84-11)33(3)58(86-38(8)73)36(6)54(75)35(5)53(31)74)28-67-71-24-18-41(19-25-71)69(10)65(21-22-65)40-17-23-70(29-40)52-34(4)51-42(39-15-16-39)27-43(63(82)83)62(81)72(51)30-45(52)66/h12-14,20,26-28,30-31,33,35-36,39-41,46,53-54,58,74-78H,15-19,21-25,29H2,1-11H3,(H,68,80)(H,82,83)/b13-12+,26-20+,32-14-,67-28+/t31-,33-,35+,36-,40+,46-,53-,54+,58+,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZFMLLAJBIKAN-YSBZUPOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCC(CC5)N(C)C6(CC6)[C@@H]7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H81FN6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-W2P7EF7O6O

CAS RN

922717-97-3
Record name TNP-2092
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0922717973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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